4,6-Dichloro-2-(2-fluorophenyl)quinazoline
Overview
Description
4,6-Dichloro-2-(2-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7Cl2FN2. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-2-(2-fluorophenyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating various cellular processes. The interaction between this compound and these kinases is primarily through binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation by blocking specific signaling pathways that are essential for cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in the levels of various proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to this compound can lead to sustained inhibition of kinase activity and prolonged changes in gene expression, which may have lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect target enzymes and pathways. At higher doses, it can induce toxic effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects, while doses beyond this threshold may lead to adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The primary metabolic pathways include oxidation, reduction, and conjugation reactions, which transform the compound into more water-soluble forms for excretion . These metabolic processes can influence the bioavailability and efficacy of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution pattern of this compound can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with target biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(2-fluorophenyl)quinazoline typically involves the reaction of 2-fluoroaniline with 4,6-dichloroquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(2-fluorophenyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to different quinazoline derivatives.
Scientific Research Applications
4,6-Dichloro-2-(2-fluorophenyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the development of new materials and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(2-fluorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-phenylquinazoline
- 4,6-Dichloro-2-(4-fluorophenyl)quinazoline
- 4,6-Dichloro-2-(2-chlorophenyl)quinazoline
Uniqueness
4,6-Dichloro-2-(2-fluorophenyl)quinazoline is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,6-dichloro-2-(2-fluorophenyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGYAJKRZOARX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696051 | |
Record name | 4,6-Dichloro-2-(2-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-47-4 | |
Record name | 4,6-Dichloro-2-(2-fluorophenyl)quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-(2-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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